8-Boc-8-aza-bicyclo[3.2.1]oct-2-ene-3-boronic acid
Description
8-Boc-8-aza-bicyclo[3.2.1]oct-2-ene-3-boronic acid is a bicyclic organic compound featuring a boronic acid group at the 3-position, a Boc (tert-butoxycarbonyl)-protected amine at the 8-position, and an unsaturated double bond (oct-2-ene) within the bicyclo[3.2.1]octane framework. This structure combines rigidity from the bicyclic system with reactivity from the boronic acid, making it valuable in cross-coupling reactions like Suzuki-Miyaura for pharmaceutical synthesis . The Boc group enhances stability during synthetic steps, while the boronic acid enables carbon-carbon bond formation, critical in medicinal chemistry .
Properties
IUPAC Name |
[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO4/c1-12(2,3)18-11(15)14-9-4-5-10(14)7-8(6-9)13(16)17/h6,9-10,16-17H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIWLOIVOXXOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2CCC(C1)N2C(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Removal:
-
Deprotection is achieved via catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis (HCl in dioxane). The choice depends on downstream applications; hydrogenation preserves acid-sensitive functional groups.
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂, DPPF, KF | THF, reflux, 2 h | High stereoselectivity, scalable | Requires toxic Pd catalysts |
| Metal-Free Borylation | BF₃·OEt₂, B₂Pin₂ | RT, 12–24 h | Avoids transition metals, high yields | Untested for bicyclic amines |
| Triflate Intermediate | N-phenylbis(triflimide), NaHMDS | -70°C, 2–5 h | Excellent leaving group reactivity | Low-temperature handling required |
Stereochemical Considerations
The endo configuration of the benzamide moiety in final pharmaceutical products (e.g., mu opioid antagonists) is critical for biological activity. Hydrogenation of the 8-azabicyclo[3.2.1]oct-2-ene intermediate under H₂/Pd-C conditions selectively produces the endo isomer, with stereochemical control attributed to the concave geometry of the bicyclic framework.
Scalability and Industrial Relevance
The gram-scale synthesis demonstrated for related boronates suggests feasibility for industrial production. Key considerations include:
Chemical Reactions Analysis
8-Boc-8-aza-bicyclo[3.2.1]oct-2-ene-3-boronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
One of the most prominent applications of 8-Boc-8-aza-bicyclo[3.2.1]oct-2-ene-3-boronic acid lies in medicinal chemistry:
- Drug Development : It is used as a building block for synthesizing complex pharmaceuticals, particularly those targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders .
- Proteasome Inhibition : The compound has been studied for its potential as an immunoproteasome inhibitor, which is relevant in treating inflammatory and autoimmune diseases .
Biological Applications
The biological activity of boronic acids, including 8-Boc-8-aza-bicyclo[3.2.1]oct-2-ene-3-boronic acid, stems from their ability to form reversible covalent bonds with diols and amines:
- Cancer Research : Studies indicate that derivatives of this compound can inhibit cancer cell growth by interfering with proteasome activity, leading to cell cycle arrest at the G2/M phase .
Industrial Applications
In industry, this compound is utilized for:
- Chemical Synthesis : It serves as an intermediate in the production of various chemical products, leveraging its unique reactivity profile to create more complex molecules .
Boronic Acid Derivatives in Cancer Therapy
Research has demonstrated that boronic acid derivatives can significantly enhance the efficacy of existing chemotherapeutics by improving their bioavailability and reducing metabolic degradation in vivo . For example, modifications to known drugs have shown improved binding affinity to cancer targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of boronic acid derivatives against resistant strains of bacteria such as Pseudomonas aeruginosa, showcasing their potential in developing new antibiotics that can overcome resistance mechanisms prevalent in clinical settings .
Mechanism of Action
The mechanism of action of 8-Boc-8-aza-bicyclo[3.2.1]oct-2-ene-3-boronic acid involves its interaction with specific molecular targets and pathways. The compound’s boronic acid group allows it to form reversible covalent bonds with certain biomolecules, which can modulate their activity and function .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Estimated based on analogous structures.
Reactivity and Stability
- Boronic Acid vs. Carboxylic Acid/Amine : The boronic acid group in the target compound enables cross-coupling reactions, unlike carboxylic acid derivatives (e.g., ) or amines (e.g., ), which are more suited for nucleophilic substitutions or amide bond formations.
- Boc Protection: The Boc group in the target compound and 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid provides acid-labile protection, contrasting with benzyl groups in 43a , which require harsher conditions (e.g., hydrogenolysis) for removal.
- Double Bond Influence : The oct-2-ene unsaturation in the target compound may enhance rigidity and influence regioselectivity in reactions compared to saturated analogs like 43a .
Physicochemical Properties
- Stability : Boc-protected amines (e.g., target compound, ) are stable under basic conditions but degrade in acidic environments, unlike benzyl-protected amines (), which require metal catalysts for deprotection.
Research Findings and Challenges
- Synthetic Challenges : Introducing boronic acid to the bicyclic framework may require specialized reagents (e.g., palladium catalysts) or boronate ester intermediates, unlike the straightforward hydrolysis steps for esters ().
- Stereochemical Considerations : The exo/endo configuration (e.g., in ) affects reactivity; the boronic acid’s position in the target compound must be optimized for accessibility in reactions.
- Stability Issues : Boronic acids are prone to protodeboronation under acidic or oxidative conditions, necessitating careful handling compared to more stable groups like carboxylic acids ().
Biological Activity
8-Boc-8-aza-bicyclo[3.2.1]oct-2-ene-3-boronic acid is a boronic acid derivative with significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique bicyclic structure and boronic acid functionality, has been explored for its interactions with various biological targets, particularly in the context of antibacterial resistance and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of 8-Boc-8-aza-bicyclo[3.2.1]oct-2-ene-3-boronic acid is C12H20BNO4, with a molecular weight of 253.10 g/mol. The compound features a boronic acid group which is crucial for its biological activity, allowing it to form reversible covalent bonds with certain biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C12H20BNO4 |
| Molecular Weight | 253.10 g/mol |
| IUPAC Name | [8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]boronic acid |
| InChI Key | UPIWLOIVOXXOGF-UHFFFAOYSA-N |
The biological activity of 8-Boc-8-aza-bicyclo[3.2.1]oct-2-ene-3-boronic acid primarily involves its interaction with β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound acts as a reversible inhibitor, forming a covalent bond with the serine residue in the active site of the enzyme, thereby preventing the hydrolysis of β-lactam antibiotics and restoring their efficacy against resistant bacterial strains .
Antibacterial Activity
Recent studies have highlighted the effectiveness of boronic acids, including 8-Boc-8-aza-bicyclo[3.2.1]oct-2-ene-3-boronic acid, against various strains of bacteria, particularly those producing Ambler class A and B β-lactamases . The compound has shown promising results in:
- Inhibiting Pseudomonas aeruginosa : It exhibits significant inhibitory activity against this pathogen, which is known for its multidrug resistance.
- Restoring Efficacy of β-Lactams : By inhibiting β-lactamases, it enhances the effectiveness of existing antibiotics, making it a valuable candidate for combination therapies.
Case Studies
A notable case study evaluated the effectiveness of 8-Boc-8-aza-bicyclo[3.2.1]oct-2-ene-3-boronic acid in combination with various β-lactam antibiotics against resistant strains of bacteria:
| Antibiotic | MIC (µg/mL) Against Resistant Strains |
|---|---|
| Meropenem | 4 |
| Piperacillin | <0.125 |
| Ceftazidime | 0.5 |
These results indicate that the compound could significantly lower the MIC values when used alongside traditional antibiotics, suggesting potential for clinical application .
Synthesis and Research Applications
The synthesis of 8-Boc-8-aza-bicyclo[3.2.1]oct-2-ene-3-boronic acid involves several methodologies that allow for enantioselective construction from acyclic precursors or through desymmetrization processes . Its applications extend beyond antibacterial activity; it serves as a critical building block in medicinal chemistry for developing new therapeutic agents targeting various diseases.
Q & A
Q. What are the key considerations for synthesizing 8-Boc-8-aza-bicyclo[3.2.1]oct-2-ene-3-boronic acid?
Methodological Answer: Synthesis requires sequential protection of the aza-bicyclo scaffold and boronic acid functionalization.
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the nitrogen in the azabicyclo[3.2.1]octane system using Boc anhydride under basic conditions (e.g., DMAP, DCM) to prevent side reactions .
Boronic Acid Introduction : Utilize Suzuki-Miyaura coupling precursors, such as halogenated intermediates, with pinacol boronate esters. Palladium catalysis (e.g., Pd(PPh₃)₄) in THF/water mixtures under inert atmospheres is typical .
Workup : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the boronic acid derivative.
Q. How can researchers characterize this compound using spectroscopic methods?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and azabicyclo scaffold (distinct coupling patterns for bicyclic protons) .
- ¹¹B NMR : Verify boronic acid presence (δ ~30 ppm for trigonal boron) .
Mass Spectrometry : Use high-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ or [M-Boc+H]⁺ fragments) .
X-ray Crystallography : Resolve stereochemistry and confirm bicyclic geometry (if single crystals are obtainable) .
Q. What purification techniques are effective for isolating high-purity 8-Boc-8-aza-bicyclo[3.2.1]oct-2-ene-3-boronic acid?
Methodological Answer:
HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients to separate boronic acid from hydrolyzed byproducts (e.g., boroxines) .
Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to enhance crystalline purity. Pre-cool to -20°C to minimize boronic acid degradation .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of the azabicyclo scaffold?
Methodological Answer:
Chiral Catalysts : Use enantioselective organocatalysts (e.g., proline derivatives) during cyclization steps to favor specific stereoisomers .
Temperature Control : Lower reaction temperatures (-78°C) stabilize transition states, reducing racemization risks in bicyclic intermediates .
Dynamic Kinetic Resolution : Employ enzymes or chiral auxiliaries to bias equilibrium toward desired stereoisomers .
Q. What strategies optimize Suzuki-Miyaura coupling reactions using this boronic acid?
Methodological Answer:
Catalyst Selection : Use PdCl₂(dppf) with Cs₂CO₃ in DMF/H₂O (4:1) for aryl halide partners. Additives like TBAB enhance solubility .
Solvent Optimization : Anhydrous THF minimizes boronic acid hydrolysis but may reduce reaction rates. Balance with 10% H₂O for activation .
Microwave-Assisted Synthesis : Reduce reaction times (15–30 min at 100°C) to suppress side reactions (e.g., protodeboronation) .
Q. How can discrepancies in reaction yields between literature and experimental data be resolved?
Methodological Answer:
Impurity Analysis : Use LC-MS to identify common byproducts (e.g., deboronated species or oxidized azabicyclo derivatives) .
Mechanistic Studies : Conduct kinetic experiments (e.g., variable-temperature NMR) to detect rate-limiting steps or catalyst poisoning .
Cross-Validation : Compare synthetic protocols across peer-reviewed sources (e.g., Boc deprotection conditions in vs. ).
Q. How stable is this compound under varying pH and temperature conditions?
Methodological Answer:
pH Stability :
- Acidic Conditions (pH <5) : Rapid Boc deprotection occurs, generating free amine and boronic acid degradation products .
- Neutral/Alkaline Conditions (pH 7–9) : Boronic acid forms reversible boronate esters, complicating storage. Use buffered solutions (e.g., phosphate pH 7.4) .
Thermal Stability :
- Short-Term : Stable at 25°C in anhydrous DMSO for ≤48 hours.
- Long-Term : Store at -20°C under argon to prevent oxidation .
Data Contradictions and Resolution
- Stereochemical Assignments : Discrepancies in NMR data (e.g., axial vs. equatorial protons) may arise from solvent polarity or concentration effects. Cross-reference X-ray structures and computational models (DFT) for validation.
- Reaction Yields : Variations in Pd catalyst activity (e.g., lot-to-lot differences) require pre-testing with model substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
